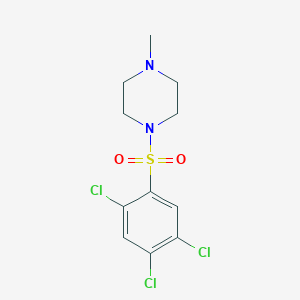
1-Methyl-4-(2,4,5-trichloro-benzenesulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2,4,5-trichloro-benzenesulfonyl)-piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group and a 2,4,5-trichlorobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2,4,5-trichloro-benzenesulfonyl)-piperazine typically involves the following steps:
Nitration: The starting material, 2,4,5-trichlorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonylation: The amine group is sulfonylated using a suitable sulfonyl chloride reagent to form the 2,4,5-trichlorobenzenesulfonyl derivative.
Piperazine Formation: The sulfonyl derivative is then reacted with 1-methylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(2,4,5-trichloro-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1-Methyl-4-(2,4,5-trichloro-benzenesulfonyl)-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Methyl-4-(2,4,5-trichloro-benzenesulfonyl)-piperazine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(2,4-dichlorobenzenesulfonyl)-piperazine
- 1-Methyl-4-(2,4,6-trichlorobenzenesulfonyl)-piperazine
- 1-Methyl-4-(2,3,4-trichlorobenzenesulfonyl)-piperazine
Uniqueness: 1-Methyl-4-(2,4,5-trichloro-benzenesulfonyl)-piperazine is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
1-methyl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3N2O2S/c1-15-2-4-16(5-3-15)19(17,18)11-7-9(13)8(12)6-10(11)14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHZBEZDKVHQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)

![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
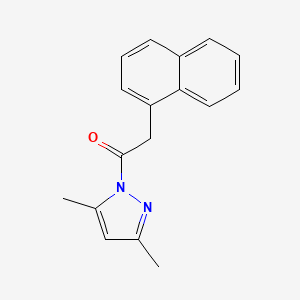
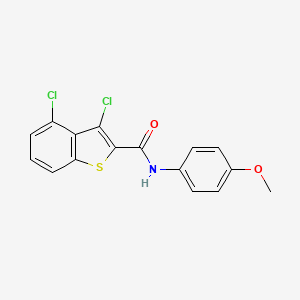
![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
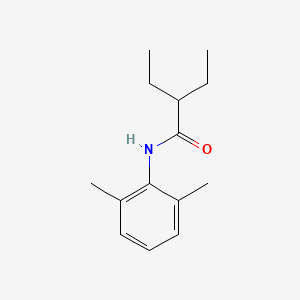
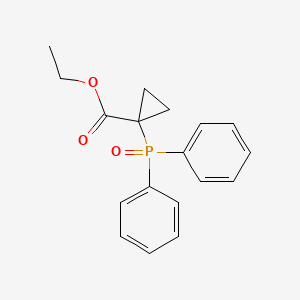
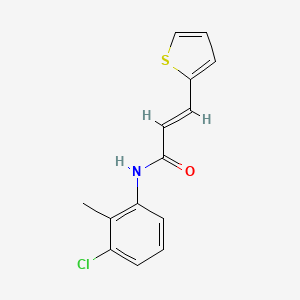
![1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B5829527.png)
![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
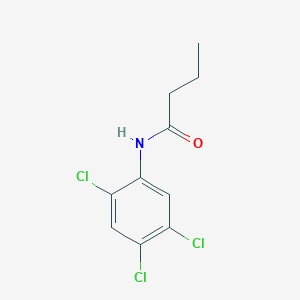
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
